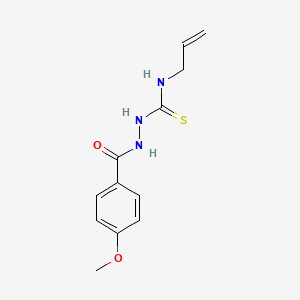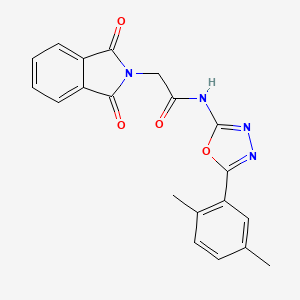
Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate, also known as MCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCC is a cyclopropane derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate is not well understood, but it is believed to act as an alkylating agent, reacting with various nucleophiles such as DNA, proteins, and enzymes. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antitumor, antiviral, and antibacterial activities. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been shown to inhibit the replication of various viruses, including HIV-1, herpes simplex virus, and influenza virus. This compound has also been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. This compound can be easily synthesized using different methods and can be stored for long periods without significant degradation. This compound can also be used as a building block for the synthesis of various compounds with potential applications in medicinal chemistry and organic synthesis. However, this compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
For the study of Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate include the development of new methods for its synthesis, the investigation of its mechanism of action, and the exploration of its potential applications in various fields.
Métodos De Síntesis
Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate can be synthesized using different methods, including the reaction of cyclopropane carboxylic acid with chlorosulfonylmethyl chloride in the presence of a base. The reaction yields this compound as the product, which can be purified using various techniques such as column chromatography. Other methods of synthesis include the reaction of cyclopropane carboxylic acid with thionyl chloride followed by the reaction with chloromethylsulfenyl chloride.
Aplicaciones Científicas De Investigación
Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been used as a building block for the synthesis of various compounds with potential therapeutic applications. This compound has also been used as a reagent in organic synthesis for the preparation of various cyclopropane derivatives. In materials science, this compound has been used as a precursor for the preparation of metal-organic frameworks.
Propiedades
IUPAC Name |
methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO4S/c1-11-6(8)5-2-4(5)3-12(7,9)10/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWRGMHUZCLABJ-CRCLSJGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

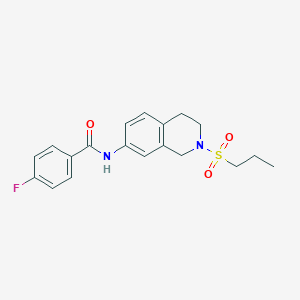
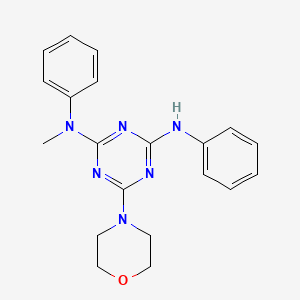
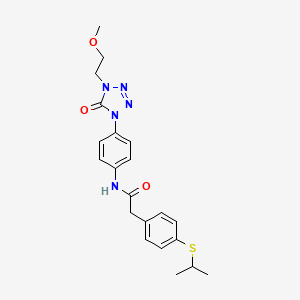

![2-(4-Fluorophenyl)sulfanyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2394361.png)

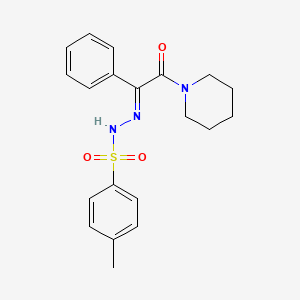
![Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2394366.png)
![4-{[(2-Methylcyclopropyl)carbonyl]amino}benzoic acid](/img/structure/B2394367.png)
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2394369.png)
![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid](/img/structure/B2394372.png)

